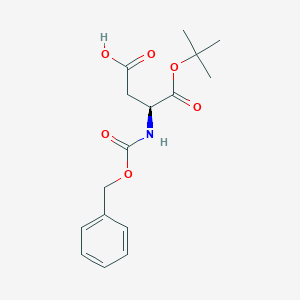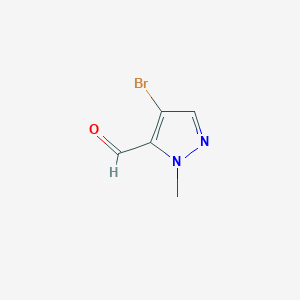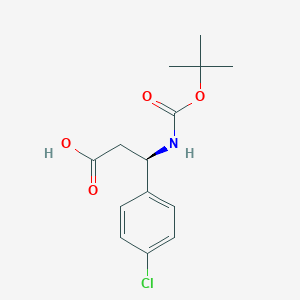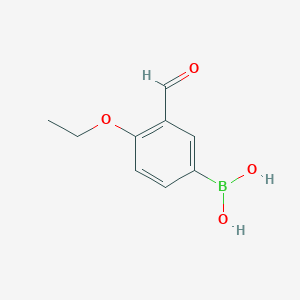
Bis(4-chlorophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl)methanamine hydrochloride (BCPMH) is an organic compound with a chemical formula of C13H11Cl2N•HCl. It is a white crystalline powder that is odorless and has a melting point of approximately 180-182°C. It is soluble in water and alcohol and is used in various industries for different purposes. BCPMH is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a dye and a catalyst in the production of polyurethanes, polymers, and other materials.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research into compounds with structural similarities to Bis(4-chlorophenyl)methanamine hydrochloride, such as bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, demonstrates the importance of these compounds in synthetic chemistry and crystallography. The detailed structural analysis through techniques like X-ray diffraction provides foundational knowledge for designing new materials and understanding molecular interactions (Heng-Shan Dong & Guoyong Huo, 2009).
Fluorescence Switches and Sensing Applications
Compounds related to Bis(4-chlorophenyl)methanamine hydrochloride have been explored for their unique optical properties. For instance, derivatives of tetraphenylethene exhibit aggregation-induced emission (AIE), making them suitable for developing fluorescence switches and sensors. These materials can undergo reversible fluorescence changes in response to different stimuli, such as pH and temperature, indicating their potential in chemical sensing and environmental monitoring (Zhiming Wang et al., 2015).
Photocytotoxicity for Cancer Therapy
Iron(III) complexes incorporating similar structural motifs have shown significant promise in photocytotoxicity against cancer cells. These complexes are capable of generating reactive oxygen species under red light irradiation, causing apoptosis in cancer cells. Such studies open avenues for the use of bis(4-chlorophenyl)methanamine hydrochloride derivatives in developing novel anticancer therapies (Uttara Basu et al., 2014).
Environmental Monitoring and Decontamination
Research into the dechlorination and degradation of DDT, a compound structurally related to Bis(4-chlorophenyl)methanamine hydrochloride, highlights the environmental applications of these chemicals. Techniques involving NaOH and Pd/C catalysts have been developed for the complete dechlorination of DDT and its metabolites, suggesting potential methods for environmental cleanup and monitoring of chlorinated pollutants (Y. Ukisu, 2008).
Oxidation Reactions and Catalysis
Oxo-rhenium complexes, related in function to the chemical class of Bis(4-chlorophenyl)methanamine hydrochloride, have been employed as catalysts in the selective oxidation of alcohols to aldehydes and ketones. This catalytic activity underscores the potential role of bis(4-chlorophenyl)methanamine hydrochloride derivatives in synthetic organic chemistry and industrial processes (Sara C. A. Sousa et al., 2013).
Propriétés
IUPAC Name |
bis(4-chlorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;/h1-8,13H,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPCQZCATBVBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-chlorophenyl)methanamine hydrochloride | |
CAS RN |
5267-41-4 |
Source


|
| Record name | bis(4-chlorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)
![N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide](/img/structure/B112660.png)






![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)